molecular formula C62H50O2 B14552312 1,1'-(Butane-1,4-diyl)bis(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ol) CAS No. 61794-79-4

1,1'-(Butane-1,4-diyl)bis(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ol)

Cat. No.: B14552312
CAS No.: 61794-79-4
M. Wt: 827.1 g/mol
InChI Key: IWZQJUBIAQUSNW-UHFFFAOYSA-N
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Description

1,1’-(Butane-1,4-diyl)bis(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ol) is a complex organic compound characterized by its unique structure, which includes a butane-1,4-diyl backbone and multiple phenyl groups attached to cyclopentadienol rings

Preparation Methods

The synthesis of 1,1’-(Butane-1,4-diyl)bis(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ol) typically involves multi-step organic reactions. One common method includes the reaction of butane-1,4-diyl dibromide with tetraphenylcyclopentadienol under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product formation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,1’-(Butane-1,4-diyl)bis(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ol) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or hydrocarbons.

    Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1,1’-(Butane-1,4-diyl)bis(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ol) has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions

    Biology: The compound’s derivatives are explored for their biological activity, including potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in drug delivery systems due to its unique structure.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1,1’-(Butane-1,4-diyl)bis(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ol) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. For example, its interaction with metal ions in coordination complexes can enhance catalytic activity, facilitating various chemical reactions.

Properties

CAS No.

61794-79-4

Molecular Formula

C62H50O2

Molecular Weight

827.1 g/mol

IUPAC Name

1-[4-(1-hydroxy-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)butyl]-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ol

InChI

InChI=1S/C62H50O2/c63-61(57(49-35-17-5-18-36-49)53(45-27-9-1-10-28-45)54(46-29-11-2-12-30-46)58(61)50-37-19-6-20-38-50)43-25-26-44-62(64)59(51-39-21-7-22-40-51)55(47-31-13-3-14-32-47)56(48-33-15-4-16-34-48)60(62)52-41-23-8-24-42-52/h1-24,27-42,63-64H,25-26,43-44H2

InChI Key

IWZQJUBIAQUSNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)(CCCCC5(C(=C(C(=C5C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)O)O)C1=CC=CC=C1

Origin of Product

United States

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